5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride
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Overview
Description
2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide is a heterocyclic compound that belongs to the class of thienothiophenes. Thienothiophenes are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and organic electronics . The compound’s structure includes a thieno[2,3-b]thiophene core, which is a fused ring system containing sulfur atoms, and a sulfonamide group, which is known for its biological activity .
Preparation Methods
The synthesis of 2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of a thieno[2,3-b]thiophene derivative with a sulfonamide precursor under specific reaction conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields . The reaction typically requires the presence of a base such as potassium t-butoxide and is conducted under controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or thiols .
Scientific Research Applications
2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, the thieno[2,3-b]thiophene core can interact with cellular receptors and proteins, leading to its biological effects .
Comparison with Similar Compounds
2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene derivatives: These compounds have a different orientation of sulfur atoms in the ring system and exhibit distinct chemical and biological properties.
Thieno[3,4-b]thiophene derivatives: These compounds also differ in the sulfur atom orientation and have unique applications in material science and medicinal chemistry.
The uniqueness of 2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide lies in its specific structural arrangement and the presence of the sulfonamide group, which imparts distinct biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H10N2O2S3 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C8H10N2O2S3/c1-10-4-6-2-5-3-7(15(9,11)12)14-8(5)13-6/h2-3,10H,4H2,1H3,(H2,9,11,12) |
InChI Key |
YXFSVZMQTUISMD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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